4-[(1,3-Thiazol-2-yloxy)methyl]pyridine
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Overview
Description
“4-[(1,3-Thiazol-2-yloxy)methyl]pyridine” is a compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives has been a topic of interest due to their utility in various fields . The C-H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Molecular Structure Analysis
Thiazoles are planar and characterized by significant pi-electron delocalization, indicating a degree of aromaticity . The aromaticity is estimated by the chemical shift of the ring proton, which absorbs between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current . The calculated pi-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are diverse and depend on the specific compound and conditions. For example, the C-H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include “4-[(1,3-Thiazol-2-yloxy)methyl]pyridine”, have been found to exhibit antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have also been reported to have analgesic and anti-inflammatory properties . This suggests potential applications in pain management and the treatment of inflammatory conditions.
Antimicrobial and Antifungal Activity
Thiazole derivatives have been found to possess antimicrobial and antifungal properties . This suggests potential use in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole compounds have shown antiviral activity . This suggests potential applications in the treatment of viral infections.
Diuretic Activity
Thiazole derivatives have been reported to have diuretic properties . This suggests potential use in the treatment of conditions that benefit from increased urine production.
Anticonvulsant and Neuroprotective Activity
Thiazole compounds have been found to possess anticonvulsant and neuroprotective properties . This suggests potential applications in the treatment of neurological disorders such as epilepsy.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor and cytotoxic activities . This suggests potential use in the development of new anticancer drugs.
Herbicidal Activity
Some thiazole compounds have been synthesized as potential lead compounds of inhibitors targeting D1 protease in plants . This suggests potential use in the development of new herbicides.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been shown to affect a variety of biochemical pathways, leading to downstream effects .
Result of Action
Thiazole derivatives have been shown to have a variety of effects, including antimicrobial, antifungal, antiviral, and antitumor activities .
Future Directions
Thiazoles and their derivatives continue to be a topic of interest in various fields, especially in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
2-(pyridin-4-ylmethoxy)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-3-10-4-2-8(1)7-12-9-11-5-6-13-9/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRADGBQDYCHNQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1COC2=NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,3-Thiazol-2-yloxy)methyl]pyridine |
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